molecular formula C23H23FN6O3 B2425209 5-amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251598-90-9

5-amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2425209
CAS No.: 1251598-90-9
M. Wt: 450.474
InChI Key: UXECDHIQAFOHFL-UHFFFAOYSA-N
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Description

5-amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C23H23FN6O3 and its molecular weight is 450.474. The purity is usually 95%.
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Properties

IUPAC Name

5-amino-1-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(5-fluoro-2-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN6O3/c1-4-32-17-9-6-15(7-10-17)23-27-19(14(3)33-23)12-30-21(25)20(28-29-30)22(31)26-18-11-16(24)8-5-13(18)2/h5-11H,4,12,25H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXECDHIQAFOHFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=C(C=CC(=C4)F)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1251598-90-9) is a novel triazole derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its immunomodulatory effects, cytotoxicity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H23FN6O3C_{23}H_{23}FN_{6}O_{3}, with a molecular weight of 450.5 g/mol. The structure features a triazole ring, an oxazole moiety, and various aromatic groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC23H23FN6O3C_{23}H_{23}FN_{6}O_{3}
Molecular Weight450.5 g/mol
CAS Number1251598-90-9

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory properties of isoxazole derivatives, including those similar to our compound of interest. For instance, compounds with similar structures have shown significant immunosuppressive effects in vivo and in vitro. In particular, 5-amino derivatives have been noted for their ability to modulate immune responses by influencing cytokine production and lymphocyte activity.

  • Inhibition of Cytokine Production : The compound has demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α in human whole blood cultures. This suggests potential use in conditions characterized by excessive inflammation .
  • Regulation of Immune Cell Proliferation : It has been reported that similar compounds can inhibit lymphocyte proliferation induced by phytohemagglutinin (PHA), indicating a possible mechanism for immunosuppression .

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. Preliminary data suggest that this triazole derivative exhibits moderate cytotoxic effects against various cancer cell lines.

  • Case Study : A study assessing the cytotoxicity of related triazole compounds found that they significantly inhibited the growth of breast cancer cells (MCF-7) and lung cancer cells (A549) at micromolar concentrations. The mechanism was attributed to the induction of apoptosis through caspase activation .

Table of Biological Activities

Activity TypeObserved EffectReference
Cytokine InhibitionDecreased TNF-α production
Lymphocyte ProliferationInhibition of PHA-induced proliferation
CytotoxicityModerate inhibition in cancer cell lines
Antimicrobial EffectsActivity against bacterial strains

Case Studies

  • Immunosuppressive Activity : A study involving a series of isoxazole derivatives showed that compounds with structural similarities to our target inhibited humoral immune responses while promoting regulatory T cell generation in mouse models .
  • Cytotoxicity Profile : Research on structurally related compounds indicated significant cytotoxic effects on various tumor cell lines, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry and Western blot analyses .

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